molecular formula C22H23NO3 B3012683 N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2034458-66-5

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B3012683
CAS No.: 2034458-66-5
M. Wt: 349.43
InChI Key: QLKSJUPGPZATJA-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that features a benzofuran moiety, a methoxyphenyl group, and a cyclopropane carboxamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of microwave-assisted synthesis to obtain benzofuran derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of such complex compounds may involve advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of high-throughput screening and optimization of reaction parameters is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce dihydrobenzofuran derivatives .

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The methoxyphenyl group and cyclopropane carboxamide structure also contribute to the compound’s overall activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane carboxamide structure, in particular, sets it apart from other benzofuran and indole derivatives, providing unique opportunities for research and application .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-15(13-17-14-16-7-3-5-9-19(16)26-17)23-21(24)22(11-12-22)18-8-4-6-10-20(18)25-2/h3-10,14-15H,11-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKSJUPGPZATJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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